

Solubility Profile & Process Development Guide: 2-Chloro-5-(trifluoromethoxy)benzoic acid

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Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethoxy)benzoic acid
CAS No.:	1261836-04-7
Cat. No.:	B1490794

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Executive Summary

2-Chloro-5-(trifluoromethoxy)benzoic acid is a critical fluorinated building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its physicochemical behavior is dominated by the competition between the hydrophilic carboxylic acid head group and the highly lipophilic trifluoromethoxy (-OCF

) and chloro substituents.

Effective process design requires precise solubility data to optimize reaction yield, solvent recovery, and crystallization purity. This guide provides the theoretical grounding and the exact experimental protocols to determine this data, ensuring a self-validating workflow for process scientists.

Physicochemical Characterization

Before initiating solubility screens, the compound's structural properties must be understood to predict solvent interactions.

Property	Value / Descriptor	Impact on Solubility
CAS Number	1261836-04-7	Unique Identifier
Molecular Formula	C	MW: 240.56 g/mol
	H	
	Cl	
	O	
Electronic Effect	-withdrawing (-Cl, -OCF ₃)	Increases acidity of -COOH relative to benzoic acid.
Lipophilicity	High (LogP > 3.5 est.)	-OCF ₃ is highly lipophilic (). Expect poor water solubility. [1]
H-Bonding	Donor (1), Acceptor (4)	Soluble in protic solvents (Alcohols) and polar aprotics (DMF, DMSO).

Predicted Solubility Ranking (Dielectric & Polarity Analysis)

Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2-chloro-5-trifluoromethylbenzoic acid), the solubility hierarchy is predicted as follows:

- High Solubility: DMF, DMSO, THF (Strong dipole-dipole & H-bond acceptance).
- Moderate-High Solubility: Methanol, Ethanol, Isopropanol (Protic solvation of -COOH).
- Moderate Solubility: Ethyl Acetate, Acetone, Acetonitrile.
- Low Solubility: Toluene, n-Heptane (Lack of H-bonding capability).

- Insoluble: Water (Acidic pH). Note: Solubility increases significantly at $\text{pH} > \text{pKa}$ (~3.5) due to carboxylate formation.

Experimental Protocol: Laser Dynamic Solubility Determination

To generate precise mole-fraction solubility data (

) vs. Temperature (

), the Laser Monitoring Observation Technique is the industry standard. It eliminates sampling errors associated with the gravimetric shake-flask method.

Workflow Logic

The method relies on the Tyndall effect. A laser beam passes through a slurry; as the temperature rises, the solid dissolves, and laser transmission intensity (

) increases. The "Clear Point" (solubility temperature) is defined when

reaches a plateau (maximum transmission).

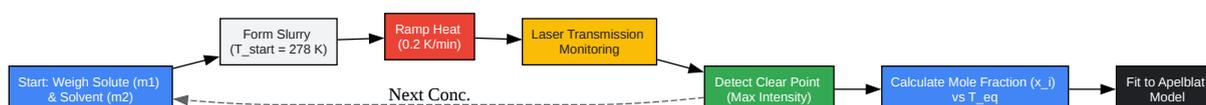
Step-by-Step Methodology

- Preparation: Weigh precisely (solute) and (solvent) into a jacketed glass vessel (approx. 50 mL).
- Equilibration: Set agitation to 400 rpm. Maintain temperature at (e.g., 278.15 K) for 10 minutes.
- Heating Ramp: Increase temperature at a slow, controlled rate (0.2 K/min) to prevent kinetic lag.
- Detection: Continuously record laser transmission intensity.
 - Transition: Sharp increase in transmission indicates dissolution.

- Endpoint: Intensity stabilizes at baseline of pure solvent. Record

.^[2]^[3]^[4]

- Repetition: Repeat for differing mole fractions () to construct the polythermal solubility curve.



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Figure 1: Laser Dynamic Solubility Determination Workflow. This self-validating loop ensures precise equilibrium detection.

Thermodynamic Modeling

Once experimental data is gathered, it must be correlated mathematically to allow for interpolation during process design.

Modified Apelblat Equation

The most robust model for non-ideal organic solutions of benzoic acid derivatives is the Modified Apelblat Equation:

- : Mole fraction solubility.
- : Absolute temperature (K).^[3]^[5]^[6]
- : Empirical model parameters derived via multivariate regression.

Validation Criteria:

- Relative Average Deviation (RAD): Must be

for the model to be considered valid for process scaling.

- : Should exceed 0.99.

Process Application: Crystallization Strategy

The solubility of **2-Chloro-5-(trifluoromethoxy)benzoic acid** typically exhibits a positive deviation from ideality in alcohols (ethanol/methanol) and negative deviation in non-polar solvents.

Recommended Purification Workflow

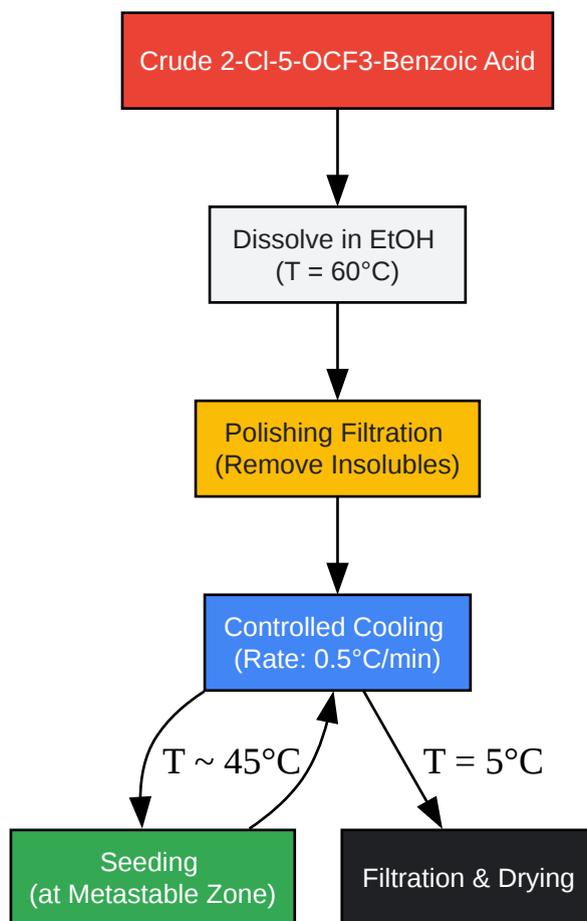
Cooling Crystallization (Primary Strategy): Due to the steep solubility curve expected in Ethanol or Ethyl Acetate, cooling crystallization is the most energy-efficient purification method.

- Dissolution: Dissolve crude solid in Ethanol at

(e.g., 333 K) near saturation.
- Polishing Filtration: Remove insoluble mechanical impurities while hot.
- Controlled Cooling: Ramp down to

(e.g., 278 K) at 0.5 K/min.
 - Note: The -OCF

group adds steric bulk, potentially slowing nucleation. Seeding with pure crystals at the metastable limit is recommended.
- Isolation: Centrifuge and wash with cold antisolvent (n-Heptane or Water).



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Figure 2: Optimized Cooling Crystallization Process Flow.

References

- Compound Identification: **2-Chloro-5-(trifluoromethoxy)benzoic acid** (CAS 1261836-04-7). [4][7][8][9] CymitQuimica Product Catalog. [Link](#)
- Methodology (Laser Technique): Jouyban, A., et al.[1] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024.[1] [Link](#)
- Thermodynamic Modeling (Apelblat): Tang, S., et al. "Solubility and Thermodynamic Analysis of Benzoic Acid in Binary Solvent Mixtures." Journal of Chemical & Engineering Data.

- Structural Analog Data: PubChem Compound Summary for 2-Chloro-5-(trifluoromethyl)benzoic acid. National Library of Medicine. [Link](#)

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